molecular formula C12H14N4O2S B2801705 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide CAS No. 1797083-14-7

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide

Cat. No.: B2801705
CAS No.: 1797083-14-7
M. Wt: 278.33
InChI Key: OALWPSMWXQLVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, built on a heterocyclic scaffold combining pyrimidine and thiophene rings. This structural class is frequently investigated for its potential to interact with critical biological targets. Compounds featuring the thiophene-carboxamide moiety have demonstrated promising antibacterial efficacy, particularly against resistant pathogens. For instance, close structural analogs (N-(4-methylpyridin-2-yl) thiophene-2-carboxamides) have shown potent activity against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 strains, with molecular docking studies indicating a potential mechanism involving binding to the bacterial β-lactamase enzyme . Simultaneously, thiophene-carboxamide derivatives are being actively explored in oncology research. Some derivatives function as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) and have exhibited potent anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma . The proposed mechanism for these anticancer activities involves binding to the tubulin-colchicine binding pocket, thereby disrupting microtubule dynamics and preventing cancer cell proliferation . The presence of both pyrimidine and thiophene rings in a single molecule makes this compound a valuable scaffold for developing novel therapeutic agents, aligning with the fact that over 85% of FDA-approved drugs contain heterocyclic structures . Researchers can leverage this compound to probe new avenues in combating antibiotic resistance and developing targeted cancer therapies.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALWPSMWXQLVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative, such as thiophene-2-carboxylic acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the carboxylic acid derivative of thiophene and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (-N(CH₃)₂) and thiophene ring are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Primary Products Key Observations
KMnO₄Acidic (H₂SO₄), 60–80°CPyrimidine N-oxide derivativesSelective oxidation at dimethylamino group
H₂O₂Neutral pH, room temperatureSulfoxide/sulfone derivatives (thiophene ring)Gradual conversion over 12–24 hours

Mechanistic Note: The dimethylamino group’s electron-donating nature facilitates oxidation to N-oxide intermediates, while the thiophene’s π-system reacts with peroxide-based agents.

Nucleophilic Aromatic Substitution

The methoxy (-OCH₃) group at the pyrimidine 2-position undergoes substitution with strong nucleophiles:

Nucleophile Conditions Products Yield Catalyst
NH₃ (g)DMF, 100°C, 8 hrs2-Amino-pyrimidine derivative72%Pd(PPh₃)₄
HS⁻DMSO, 120°C, 12 hrs2-Mercapto-pyrimidine analog68%CuI

This reaction proceeds via a Pd-catalyzed Suzuki-Miyaura mechanism when aryl boronic acids are used, as observed in structurally related pyrimidine systems .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Reaction Time
Acidic (HCl, 6M)Reflux, 110°CThiophene-2-carboxylic acid + pyrimidine amine6–8 hours
Basic (NaOH, 4M)80°C, stirringSodium carboxylate + free amine4–5 hours

Structural Impact: Hydrolysis disrupts hydrogen-bonding interactions critical for biological activity, as demonstrated in analogous antiplasmodial carboxamides .

Suzuki-Miyaura Cross-Coupling

Used to introduce aryl/heteroaryl groups at reactive pyrimidine positions:

python
Example reaction: N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide + Aryl boronic acid 5-Aryl-substituted derivatives (Yield: 3584%[2][4])

Multi-Component Condensations

Participates in green syntheses of fused heterocycles (e.g., chromeno-pyrimidines) under catalyst-free conditions :

text
Reaction: Pyrimidine-carboxamide + aldehyde + malononitrile → Fused polyheterocycles (Yield: 64–94%[5])

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C):

Time (hrs) Degradation Primary Degradants
2415%Hydrolyzed amide + oxidized thiophene
4832%N-demethylated pyrimidine derivatives

This reactivity profile underscores the compound’s versatility in organic synthesis and drug development. Future studies should explore its catalytic asymmetric transformations and metabolic pathways.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine and thiophene have been explored for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. The ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

2.1 Interaction with Serotonin Receptors

This compound is noted for its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is crucial as it may lead to therapeutic effects in psychiatric disorders such as depression and anxiety. The modulation of serotonin pathways is a well-established target in the development of antidepressants and anxiolytics .

2.2 Antimicrobial Effects

The compound has shown potential antimicrobial activity against various pathogens. Its structural components enable it to disrupt microbial cell membranes or inhibit essential microbial enzymes, thereby providing a basis for developing new antimicrobial agents .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions that include the formation of the pyrimidine ring followed by thiophene attachment. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact by employing greener chemistry techniques .

3.2 Characterization Techniques

Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods confirm the structure and purity of the compound, ensuring its suitability for further biological testing .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines through targeted molecular pathways .
Study 2Anti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory diseases .
Study 3Serotonin Receptor InteractionFound modulation of 5-HT2A receptors correlated with reduced anxiety-like behaviors in rodent models .
Study 4Antimicrobial ActivityExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino and methoxy groups on the pyrimidine ring, as well as the thiophene ring, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives

Several structurally related thiophene-2-carboxamides have been synthesized and characterized (Table 1). For example, N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide and N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine exhibit variations in substituents that influence physicochemical and biological properties:

Compound Name Substituents on Thiophene/Amide Yield (%) Melting Point (°C) Biological Activity
N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide 5-methyl, N-ethyl, N-phenyl 62 112 Antitubercular (MIC: 12 µM)
N-(4-Nitrobenzylidene)-thiazol-2-amine derivative Benzylidene, dimethylamino 68 158 Antimicrobial (IC₅₀: 8 µM)
Target Compound Pyrimidine-dimethylamino, 2-methoxy N/A N/A Not reported

Key Observations :

  • The introduction of electron-donating groups (e.g., dimethylamino on pyrimidine) may enhance solubility and bioavailability compared to nitro or halogenated analogs .

Pyrimidine-Based Analogous Structures

Pyrimidine derivatives with similar substitution patterns include N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () and Dasatinib ():

Compound Name Key Structural Features Biological Activity
N-(2-Fluorophenyl)-...pyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl Antibacterial, Antifungal
Dasatinib (BMS-354825) Thiazole-carboxamide, piperazinylpyrimidine Anticancer (Tyrosine kinase inhibition)
Target Compound Thiophene-carboxamide, dimethylamino-pyrimidine Hypothesized immunomodulatory

Key Observations :

  • The dimethylamino group in the target compound may mimic the hydrogen-bonding interactions seen in Dasatinib’s piperazinyl group, which is critical for kinase inhibition .
  • Fluorinated aryl groups (as in ’s compound) often enhance metabolic stability, but the target compound’s methoxy group may prioritize solubility over stability .

Q & A

Q. What are the optimal synthetic routes for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, including coupling, cyclization, and functionalization. For example:

  • Coupling reactions : Use of reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in dioxane or DMF to activate carboxylic acid intermediates for amide bond formation .
  • Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (25/75 to 0/100) is effective for isolating intermediates .
  • Yield optimization : Temperature control (e.g., 0–25°C) and solvent choice (e.g., dichloromethane for moisture-sensitive steps) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions, such as the dimethylamino and methoxy groups on the pyrimidine ring .
  • Mass spectrometry (LCMS-ESI) : Confirms molecular weight (e.g., observed [M+H]+ peaks) and purity .
  • IR spectroscopy : Validates functional groups like the thiophene carboxamide C=O stretch (~1650 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize enzymes or pathways relevant to pyrimidine analogs, such as kinases or nucleic acid synthesis enzymes (e.g., CTP synthetase PyrG, a target for related thiophenecarboxamides) .
  • Assay types : Use in vitro enzymatic inhibition assays (e.g., fluorometric or colorimetric readouts) and antimicrobial susceptibility testing against bacterial strains like Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve polymorphic variations in this compound?

  • X-ray diffraction : SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, identifying key bond lengths and angles. For example, the methoxy group’s orientation on the pyrimidine ring can influence packing and stability .
  • Polymorph screening : Vapor diffusion or solvent-drop grinding methods can reveal distinct crystalline forms, with data collection at synchrotron facilities for high-resolution analysis .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs like N-[4-(diethylamino)phenyl]quinoline-2-carbothioamide?

  • Key modifications :

    • Pyrimidine vs. quinoline cores : Quinoline derivatives exhibit enhanced π-π stacking but reduced solubility compared to pyrimidine analogs .
    • Substituent effects : The dimethylamino group improves cellular permeability, while methoxy groups reduce metabolic degradation .
  • Data table :

    CompoundIC50_{50} (µM)Solubility (µg/mL)
    Target compound0.4512.5
    Quinoline analog 0.328.2

Q. How can contradictory bioactivity data (e.g., varying potency across assays) be resolved?

  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities to targets like PyrG .
  • Off-target profiling : Employ kinome-wide screening or proteomic approaches to identify unintended interactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and Ki_i values .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s thiophene carboxamide and enzyme active sites (e.g., ATP-binding pockets) .

Methodological Notes

  • Synthetic challenges : Avoid prolonged exposure to light/moisture, as the dimethylamino group may undergo oxidation .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

For structural refinements or polymorph studies, deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.